molecular formula C9H19N B3026560 1-(1-Isobutylcyclobutyl)methanamine CAS No. 1015846-36-2

1-(1-Isobutylcyclobutyl)methanamine

Cat. No.: B3026560
CAS No.: 1015846-36-2
M. Wt: 141.25 g/mol
InChI Key: ZHRQQVCBZULLAE-UHFFFAOYSA-N
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Description

“1-(1-Isobutylcyclobutyl)methanamine” is a chemical compound with the CAS Number: 1015846-36-2 . It has a molecular weight of 141.26 and its IUPAC name is (1-isobutylcyclobutyl)methanamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H19N/c1-8(2)6-9(7-10)4-3-5-9/h8H,3-7,10H2,1-2H3 . The molecule contains a total of 29 bonds, including 10 non-H bonds, 3 rotatable bonds, 1 four-membered ring, and 1 primary amine (aliphatic) .


Physical and Chemical Properties Analysis

The compound “this compound” is a liquid at room temperature . The compound’s molecular weight is 141.26 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Efficient synthetic methods for derivatives of methanamines, including compounds similar to 1-(1-Isobutylcyclobutyl)methanamine, have been developed. These methods offer advantages such as mild conditions, reduced pollution, and simple manipulation, as seen in the synthesis of 2, 3-dihydro-1H-indene-1-methanamines (Zhou et al., 2013).

  • Structural Analysis : Research on similar compounds has focused on their structural properties, such as the conformation of cyclohexane rings and the planarity of benzene and pyridine rings. This is exemplified in the study of N-(2-Pyridylmethyleneamino)dehydroabietylamine (Wu et al., 2009).

  • Synthetic Characterization : Compounds similar to this compound have been characterized using various spectroscopic techniques, like FT-IR, DSC, NMR, and mass spectrometry, which are crucial for confirming their chemical structure and purity (Shimoga et al., 2018).

Pharmacological and Biological Research

  • Pharmacology and Drug Discovery : Derivatives of methanamines, similar to this compound, have been investigated for their pharmacological properties. For instance, a study on 1-(2-Phenoxyphenyl)methanamines explored their potential as dual serotonin/noradrenaline reuptake inhibitors (Whitlock et al., 2008).

  • Biological Activity : Some derivatives have been examined for their broad spectrum of biological activities, including antibacterial and antifungal properties. This is evident in the study of various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine (Visagaperumal et al., 2010).

  • Antidepressant Potential : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, showing promise as antidepressant drug candidates. Their high affinity for the 5-HT1A receptor and selectivity against other receptors underscore their potential in treating depression (Sniecikowska et al., 2019).

Properties

IUPAC Name

[1-(2-methylpropyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-8(2)6-9(7-10)4-3-5-9/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQQVCBZULLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650953
Record name 1-[1-(2-Methylpropyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-36-2
Record name 1-[1-(2-Methylpropyl)cyclobutyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(2-methylpropyl)cyclobutyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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